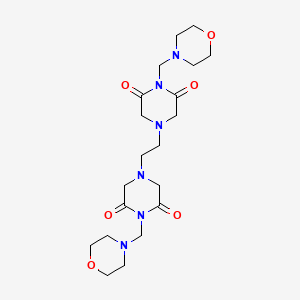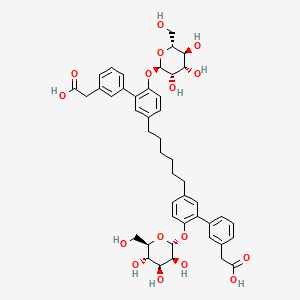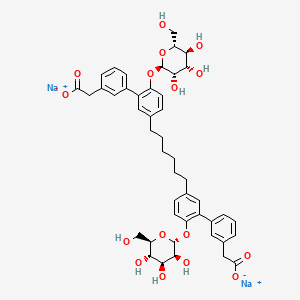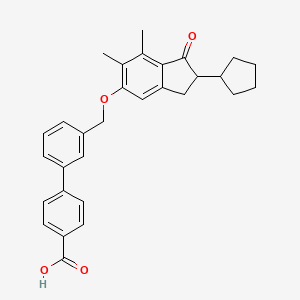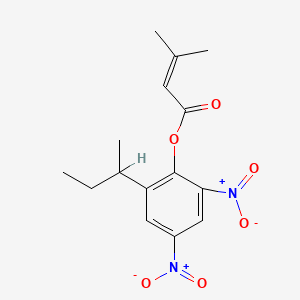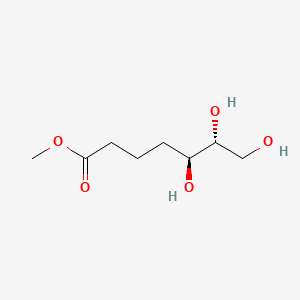
(5S,6R)-Methyl 5,6,7-trihydroxyheptanoate
説明
“(5S,6R)-Methyl 5,6,7-trihydroxyheptanoate” is a chemical compound. It contains a total of 32 atoms, including 18 Hydrogen atoms, 9 Carbon atoms, and 5 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of “(5S,6R)-Methyl 5,6,7-trihydroxyheptanoate” includes 31 bonds in total. These comprise 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 ester (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area. For “(5S,6R)-Methyl 5,6,7-trihydroxyheptanoate”, the molecular weight is 332.3 g/mol . It has 3 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds . Its topological polar surface area is 96.2 Ų .科学的研究の応用
Alleviation of Cellular Dysfunction
BML-111 has been shown to alleviate H2O2-induced cellular dysfunction by activating the Nrf2/HO-1 signaling pathway. It can effectively attenuate NLRP3 inflammasome-related pyroptosis in human periodontal ligament fibroblasts (hPDLFs), and improve impaired osteogenic differentiation function .
Anti-inflammatory Properties
As a synthetic ALX/FPR2 receptor agonist, BML-111 possesses analgesic, antioxidant, and anti-inflammatory properties. It has been studied for its effects in a model of UVB-induced skin inflammation in hairless mice, demonstrating its potential in dermatological applications .
Thrombo-protective Potentials
BML-111 has been found to reduce platelet activation and protect against thrombo-inflammatory diseases. It modulates platelet function via FPR2/ALX and has thrombo-protective potentials, which could be significant for cardiovascular health .
作用機序
BML-111, also known as (5S,6R)-Methyl 5,6,7-trihydroxyheptanoate, is a synthetic analogue of lipoxin A4 and a potent agonist of the lipoxin A4 receptor . This compound has been studied for its anti-inflammatory, antiangiogenic, and antitumor properties .
Target of Action
The primary target of BML-111 is the formyl peptide receptor 2 (FPR2/ALX) . FPR2/ALX is a member of the seven transmembrane G protein-coupled receptors superfamily . This receptor recognizes both peptide, protein, and lipid ligands .
Mode of Action
BML-111 interacts with its target, the FPR2/ALX receptor, to modulate a range of cellular activities. It inhibits a range of platelet activities in a dose-dependent manner in response to several platelet agonists . This includes aggregation, fibrinogen binding to integrin αIIbβ3, α-granule secretion, dense granule secretion, Ca 2+ mobilisation, and integrin αIIbβ3-mediated outside-in signaling .
Biochemical Pathways
BML-111 affects several biochemical pathways. It modulates the function of platelets and thrombus formation through the FPR2/ALX receptor . It also augments platelet inhibitory signaling pathways . Moreover, it increases the levels of vasodilator-stimulated phosphorylation (VASP-S157) significantly after treatment in resting and stimulated platelets via protein kinase A (PKA) independently of cyclic adenosine monophosphate (cAMP) signaling .
Pharmacokinetics
It’s known that bml-111 is active both in vivo and in vitro , suggesting that it has suitable bioavailability for biological studies.
Result of Action
BML-111 has been shown to have several effects at the molecular and cellular levels. It reduces platelet activation and protects from thrombosis . It also suppresses tumor-related angiogenesis and reduces tumor growth . In addition, it protects against hemorrhagic shock-induced acute lung injury .
Action Environment
The action of BML-111 can be influenced by environmental factors such as the presence of lipopolysaccharides (LPS) and D-Galactosamine (D-GalN) . In a model of LPS/D-GalN-induced acute liver injury, BML-111 was shown to exert protective effects .
特性
IUPAC Name |
methyl (5S,6R)-5,6,7-trihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-13-8(12)4-2-3-6(10)7(11)5-9/h6-7,9-11H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMFWAFZUNVQOR-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,6R)-Methyl 5,6,7-trihydroxyheptanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BML-111?
A1: BML-111 exerts its biological effects primarily by acting as an agonist of the ALX/FPR2 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This receptor is involved in regulating inflammatory responses and promoting the resolution phase of inflammation.
Q2: How does BML-111 binding to ALX/FPR2 influence downstream signaling pathways?
A2: BML-111 binding to ALX/FPR2 has been shown to modulate several downstream signaling pathways, including:
- NF-κB pathway: BML-111 inhibits the activation of the NF-κB pathway, a key regulator of inflammation, by suppressing IκBα degradation and NF-κB p65 nuclear translocation. [, , , , , ]
- MAPK pathway: Research suggests BML-111 can modulate the MAPK pathway, inhibiting the phosphorylation of ERK, JNK, and p38 MAPK, thereby influencing cellular responses to stress and inflammation. [, , , , , ]
- SIRT1/NF-κB pathway: Studies indicate that BML-111 might exert its protective effects against sepsis-induced neuroinflammation and cognitive impairment through the SIRT1/NF-κB signaling pathway. []
- Notch-1 signaling pathway: BML-111 has been shown to downregulate the expression of Hes-1 and the ratio of activated Notch-1 to Notch-1, suggesting a potential role in modulating this pathway involved in cell fate and differentiation. []
Q3: What are the downstream effects of BML-111's modulation of these signaling pathways?
A3: BML-111's modulation of these signaling pathways leads to a variety of downstream effects, including:
- Suppression of pro-inflammatory cytokines: BML-111 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. [, , , , , , , , , , , , , , ]
- Enhancement of anti-inflammatory cytokines: BML-111 enhances the production of anti-inflammatory cytokines like IL-10 and TGF-β. [, , , , , , , , ]
- Reduction of oxidative stress: BML-111 increases the total antioxidant capacity and activates the Nrf2 signaling pathway, indicating a protective effect against oxidative stress. [, , ]
- Inhibition of cell apoptosis: BML-111 has been shown to reduce cell apoptosis by downregulating caspase-3 activity and modulating the expression of apoptotic proteins like Bax and Bcl2. [, , ]
- Modulation of macrophage polarization: BML-111 can shift macrophage polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. [, ]
Q4: What are the primary cell types targeted by BML-111?
A4: Research suggests that BML-111 primarily targets cells expressing the ALX/FPR2 receptor, including:
- Macrophages [, , , ]
- Neutrophils [, ]
- Lung fibroblasts []
- Airway epithelial cells [, , ]
- Microglia []
- Satellite glial cells and neurons in the dorsal root ganglion []
Q5: What is the molecular formula and weight of BML-111?
A5: The molecular formula of BML-111 is C8H16O5, and its molecular weight is 192.21 g/mol.
Q6: What are the potential therapeutic applications of BML-111 based on preclinical studies?
A6: Preclinical studies have suggested potential therapeutic applications of BML-111 in various conditions, including:
- Sepsis: BML-111 has shown promise in reducing organ injury, inflammation, and mortality in animal models of sepsis. [, , , , ]
- Acute lung injury (ALI): Studies demonstrate the potential of BML-111 in attenuating ALI induced by various factors, including mechanical ventilation, hemorrhagic shock, and LPS. [, , , , , , ]
- Pulmonary fibrosis: BML-111 has exhibited anti-fibrotic properties in preclinical models, potentially by inhibiting TGF-β1-induced lung fibroblast activation. []
- Acute pancreatitis-associated lung injury (APALI): BML-111 pretreatment has demonstrated protective effects against APALI in mice models. []
- Spinal cord injury (SCI): Research suggests BML-111 might alleviate inflammatory injury and oxidative stress in SCI models. []
- Arthritis: BML-111 has shown efficacy in reducing joint inflammation and pain in animal models of arthritis. [, ]
- Cancer: Preclinical studies indicate that BML-111 and LXA4 may have anti-tumor effects, particularly in melanoma and hepatocellular carcinoma, potentially by suppressing angiogenesis and tumor growth. [, , , ]
- Postoperative Pain: BML-111, alongside slow ankle joint mobilization, demonstrated a reduction in mechanical hyperalgesia in a postoperative pain model in mice. []
Q7: Are there any clinical trials investigating BML-111?
A7: While preclinical data is promising, the provided literature only mentions a pilot study in asthmatic children using inhaled 5(S),6(R)-LXA4 methyl ester and BML-111. The study showed potential efficacy and safety, but further clinical trials are needed. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



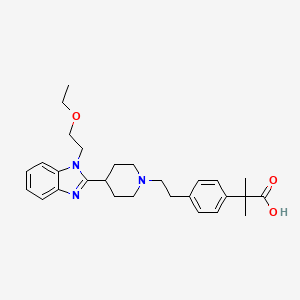
![6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-](/img/structure/B1667070.png)



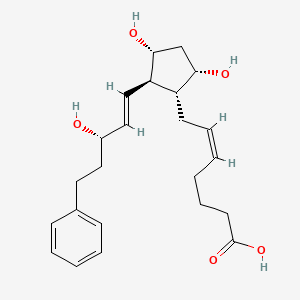
![Propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B1667077.png)
